molecular formula C9H8F4O B1319295 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol CAS No. 886761-78-0

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol

Cat. No. B1319295
M. Wt: 208.15 g/mol
InChI Key: ZZPFABXJRPFKOI-UHFFFAOYSA-N
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Description

“2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol” is a chemical compound with the CAS Number: 886761-78-0 . It has a molecular weight of 208.16 and its IUPAC name is 2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol . The compound is stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol” is 1S/C9H8F4O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Biocatalytic Production

  • (Chen et al., 2019) explored the bioprocess for asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. The process showed excellent enantioselectivity and efficiency, particularly in a polar organic solvent-aqueous medium, suggesting potential applications in pharmaceutical production.

Alcohol Complexes Study

  • (Maity et al., 2011) investigated alcohol complexes with 4-fluorophenylacetylene and 2-fluorophenylacetylene using spectroscopic methods. This research contributes to the understanding of hydrogen bonding behaviors in chemical structures, which is valuable in designing new chemical entities.

Chiral Intermediate Studies

  • (Xiong et al., 2021) developed a biotransformation process to produce (S)-1-[2-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate. The study used Geotrichum silvicola ZJPH1811 as a biocatalyst and demonstrated the effectiveness of the deep eutectic solvent/cyclodextrin-containing system in enhancing yield and substrate concentration.

Enantioselective Synthesis

  • (Ouyang et al., 2013) reported on the enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using Leifsonia xyli CCTCC M 2010241 cells. This research presents an alternative to chemical synthesis methods and highlights the potential of microbial cells in producing chiral alcohols.

Photophysical and Photochemical Properties

  • (Aktaş et al., 2014) studied the synthesis and properties of zinc phthalocyanines bearing fluoro-functionalized groups. This research contributes to the understanding of the effects of fluoro-functionalization on photophysical and photochemical behaviors, which is relevant in the development of photosensitive materials.

Fluorine Interaction Studies

  • (Ciavardini et al., 2013) investigated the effect of fluorine substitution on chiral recognition, focusing on the interplay of various intermolecular interactions. This study provides insights into the molecular basis of chiral discrimination, which is significant in the field of stereochemistry.

Chemical Synthesis Applications

  • (Achilefu et al., 1995) described a procedure for synthesizing 2-perfluoroalkyl ethanoic acids by oxidizing 2-perfluoroalkyl ethanols. This research provides a method for producing chemical compounds that could have various industrial applications.

Safety And Hazards

The safety information for “2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol” is not fully specified . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPFABXJRPFKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268548
Record name 2-Fluoro-4-(trifluoromethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol

CAS RN

886761-78-0
Record name 2-Fluoro-4-(trifluoromethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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